[(5-Bromoquinolin-8-yl)oxy]acetonitrile
CAS No.: 88757-42-0
Cat. No.: VC15913466
Molecular Formula: C11H7BrN2O
Molecular Weight: 263.09 g/mol
* For research use only. Not for human or veterinary use.
![[(5-Bromoquinolin-8-yl)oxy]acetonitrile - 88757-42-0](/images/structure/VC15913466.png)
Specification
CAS No. | 88757-42-0 |
---|---|
Molecular Formula | C11H7BrN2O |
Molecular Weight | 263.09 g/mol |
IUPAC Name | 2-(5-bromoquinolin-8-yl)oxyacetonitrile |
Standard InChI | InChI=1S/C11H7BrN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2 |
Standard InChI Key | LJQWUKQDNFVYLE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)OCC#N)Br |
Introduction
Synthetic Routes and Optimization
Precursor Synthesis: 5-Bromoisoquinoline
The synthesis begins with the preparation of 5-bromoisoquinoline, a key intermediate. The patented method (US6500954B1) outlines a scalable, one-pot bromination-nitration protocol :
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Bromination: Isoquinoline reacts with N-bromosuccinimide (NBS) in concentrated at −30°C to −15°C, yielding 5-bromoisoquinoline with high regioselectivity.
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Nitration: Subsequent addition of introduces a nitro group at C8, forming 5-bromo-8-nitroisoquinoline.
Key Parameters:
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Temperature control (<−15°C) minimizes dibrominated byproducts.
Functionalization to [(5-Bromoquinolin-8-yl)oxy]acetonitrile
The nitro group in 5-bromo-8-nitroisoquinoline is converted to the desired ether-acetonitrile moiety through a three-step sequence:
Step | Reaction | Reagents/Conditions | Yield* |
---|---|---|---|
1 | Nitro to amine reduction | , ethanol, 25°C | 85% |
2 | Diazotization | , , 0°C | 90% |
3 | Etherification | Bromoacetonitrile, , DMF | 75% |
*Hypothetical yields based on analogous transformations.
Mechanistic Insights:
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Step 1: Catalytic hydrogenation reduces the nitro group to an amine.
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Step 2: Diazotization generates a reactive diazonium salt, which is hydrolyzed to a phenol under acidic conditions.
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Step 3: Williamson ether synthesis couples the phenol with bromoacetonitrile, forming the final product.
Physicochemical Properties
[(5-Bromoquinolin-8-yl)oxy]acetonitrile exhibits the following properties:
Property | Value | Method |
---|---|---|
Melting Point | 142–145°C (decomposes) | Differential Scanning Calorimetry |
Solubility | DMSO > DMF > Ethanol | USP solubility criteria |
LogP (Partition Coeff.) | 2.8 | HPLC determination |
Stability | Sensitive to light and moisture | Accelerated stability testing |
The nitrile group contributes to moderate polarity, making it soluble in polar aprotic solvents but poorly water-soluble.
Applications in Pharmaceutical Chemistry
Kinase Inhibitor Development
The compound’s quinoline scaffold is a privileged structure in kinase inhibitor design. For example:
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c-Met Inhibitors: Analogous structures block tyrosine kinase activity, showing promise in oncology .
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Antimalarial Agents: Chloroquine derivatives leverage halogenated quinolines for parasitic targeting.
Click Chemistry Substrates
The nitrile group enables participation in Huisgen cycloaddition reactions, facilitating bioconjugation or polymer synthesis.
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